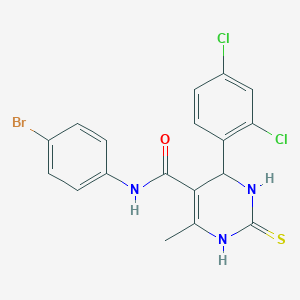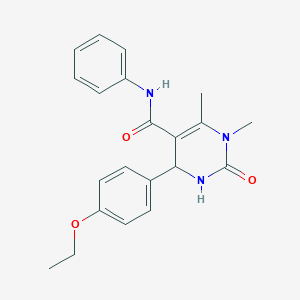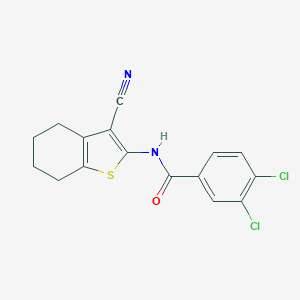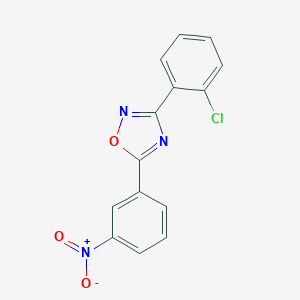![molecular formula C17H16ClN5 B414390 N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine](/img/structure/B414390.png)
N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine is a chemical compound with the molecular formula C17H16ClN5 and a molecular weight of 325.8 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine typically involves the reaction of benzylamine with 2,4,6-trichloro-1,3,5-triazine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atoms are replaced by benzylamine groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include benzylamine and 2,4,6-trichloro-1,3,5-triazine, with solvents such as dichloromethane or toluene to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a nickel catalyst (Ni).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: H2/Ni or LiAlH4 in anhydrous conditions.
Substitution: NaOCH3 in methanol or LiAlH4 in ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-benzyl-N-[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amine is unique due to its triazine core structure, which imparts specific chemical and biological properties. This distinguishes it from other benzylamine derivatives, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H16ClN5 |
|---|---|
Molecular Weight |
325.8g/mol |
IUPAC Name |
2-N,4-N-dibenzyl-6-chloro-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H16ClN5/c18-15-21-16(19-11-13-7-3-1-4-8-13)23-17(22-15)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,19,20,21,22,23) |
InChI Key |
GCNUWWUZKABMSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)Cl)NCC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)Cl)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-4-phenyl-1H-quinolin-2-one](/img/structure/B414324.png)
![2-{1-[1-(2-Carbamoyl-pyrrolidine-1-carbonyl)-2-methyl-butylcarbamoyl]-2-methyl-butylcarbamoyl}-5-oxo-pyrrolidine-1-carboxylic acid benzyl ester](/img/structure/B414325.png)

![(E)-4-(((1H-benzo[d]imidazol-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one](/img/structure/B414329.png)
![2-chloro-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B414331.png)
